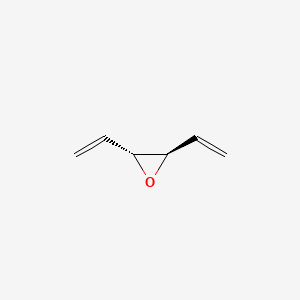

(2R,3R)-2,3-Diethenyloxirane

説明

(2R,3R)-2,3-Diethenyloxirane is a chiral epoxide characterized by two ethenyl (vinyl) groups attached to the oxirane ring in the (2R,3R) configuration. This compound belongs to the family of substituted oxiranes, which are critical intermediates in organic synthesis due to their strained three-membered ring structure, enabling diverse reactivity patterns such as nucleophilic ring-opening and stereoselective transformations.

Structure

3D Structure

特性

CAS番号 |

51795-27-8 |

|---|---|

分子式 |

C6H8O |

分子量 |

96.13 g/mol |

IUPAC名 |

(2R,3R)-2,3-bis(ethenyl)oxirane |

InChI |

InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m1/s1 |

InChIキー |

WVLXAFYCRVAZSM-PHDIDXHHSA-N |

異性体SMILES |

C=C[C@@H]1[C@H](O1)C=C |

正規SMILES |

C=CC1C(O1)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: trans-2,3-Divinyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 1,3-butadiene using peracids or other oxidizing agents. The reaction typically requires controlled conditions to ensure the formation of the trans isomer over the cis isomer .

Industrial Production Methods: Industrial production of trans-2,3-divinyloxirane often involves the use of catalysts to enhance the selectivity and yield of the desired product. Catalysts such as transition metal complexes can be employed to facilitate the epoxidation process .

化学反応の分析

Types of Reactions: trans-2,3-Divinyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the oxirane ring to an open-chain diol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed:

Oxidation: Diols and other oxygenated compounds.

Reduction: Open-chain diols.

Substitution: Substituted oxiranes and other derivatives.

科学的研究の応用

trans-2,3-Divinyloxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

Industry: Used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of trans-2,3-divinyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactant .

類似化合物との比較

Comparison with Structurally Similar Oxirane Derivatives

The reactivity, stability, and synthetic utility of oxiranes are highly dependent on their substituents and stereochemistry. Below is a detailed comparison of (2R,3R)-2,3-diethenyloxirane with analogous compounds based on structural and functional features.

Substituent Effects on Reactivity

- (2R,3R)-2,3-Diethenyloxirane Substituents: Two ethenyl groups. This may favor nucleophilic attacks at the less substituted carbon, similar to epoxides with electron-withdrawing substituents. Applications: Likely serves as a precursor for chiral diols or cross-linked polymers via ring-opening polymerization.

- trans-2,3-Diaryloxiranes (e.g., from Bonini and Lupattelli, 2002) Substituents: Aryl groups (e.g., phenyl, substituted aromatics). Reactivity: Aryl groups stabilize the oxirane ring through resonance, reducing electrophilicity. Ring-opening reactions (e.g., with halides or oxygen nucleophiles) proceed regioselectively to yield chiral 1,2-diarylethanols, halohydrins, or 1,3-dioxolanes . Applications: Key intermediates in synthesizing chiral ligands, organocatalysts, and bioactive molecules .

- Diethyl (2R,3R)-Oxirane-2,3-dicarboxylate (CAS 74243-85-9) Substituents: Two ester groups (-COOEt). Reactivity: Electron-withdrawing ester groups increase ring strain and susceptibility to nucleophilic attack. Hydrolysis or aminolysis of the ester functionalities can yield dicarboxylic acids or amides. Applications: Intermediate in pharmaceutical synthesis; used in asymmetric catalysis due to its rigid chiral backbone .

Stereochemical Influence on Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| (2R,3R)-2,3-Diethenyloxirane | C₆H₈O | 96.13 | Ethenyl | Not Available | Not Available |

| trans-2,3-Diphenyloxirane | C₁₄H₁₂O | 196.25 | Aryl | 60–62 | 285–290 |

| Diethyl (2R,3R)-oxirane-2,3-dicarboxylate | C₈H₁₂O₅ | 188.18 | Ester | -20 (liquid) | 120–125 (0.1 mmHg) |

| (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | C₂₁H₄₀O | 308.55 | Alkyl | Not Available | >200 |

Notes:

- Steric Effects : Bulky substituents (e.g., alkyl chains in (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane) reduce ring-opening rates due to steric hindrance .

- Polarity : Ester-substituted oxiranes (e.g., diethyl oxirane-2,3-dicarboxylate) exhibit higher polarity than aryl- or alkyl-substituted analogs, influencing solubility in polar solvents .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。